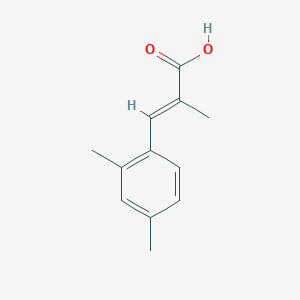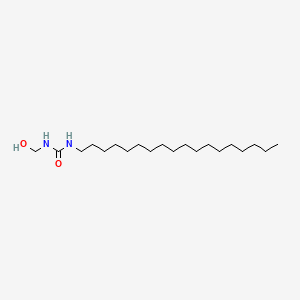-, (T-4)- CAS No. 62604-63-1](/img/structure/B15345775.png)
Titanium, tris[4-(1-methyl-1-phenylethyl)phenolato](2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, (T-4)- is an organic titanium compound. It is characterized by the presence of three 4-(1-methyl-1-phenylethyl)phenolato ligands and one 2-propanolato ligand coordinated to a titanium center. This compound is typically found in the form of white or yellow crystals and is known for its thermal stability and solubility in organic solvents such as diethyl ether and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- involves the reaction of three equivalents of 4-(1-methyl-1-phenylethyl)phenol with a titanium source in the presence of 2-propanol. The reaction typically occurs under controlled conditions to ensure the proper coordination of the ligands to the titanium center .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The phenolato and propanolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
Scientific Research Applications
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- has several scientific research applications, including:
Transition Metal Complex Studies: The compound is used in the study of transition metal complexes and their applications in organic synthesis.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- exerts its effects involves the coordination of the ligands to the titanium center, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other titanium complexes with different ligands, such as:
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
Uniqueness
The uniqueness of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- lies in its specific ligand coordination, which imparts distinct thermal stability and solubility properties. These characteristics make it particularly useful in certain catalytic and material science applications .
Properties
CAS No. |
62604-63-1 |
|---|---|
Molecular Formula |
C48H52O4Ti |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
4-(2-phenylpropan-2-yl)phenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C15H16O.C3H7O.Ti/c3*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;1-3(2)4;/h3*3-11,16H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
QDOHEQPBFGOENI-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


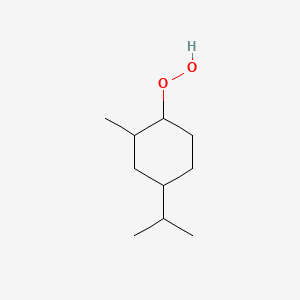
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
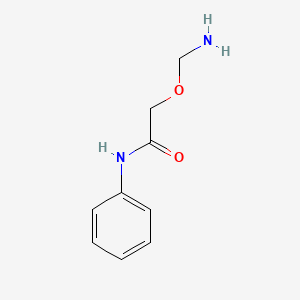
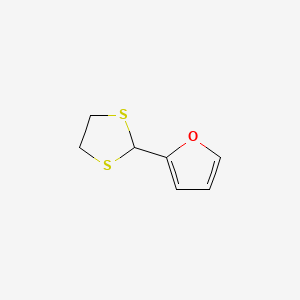
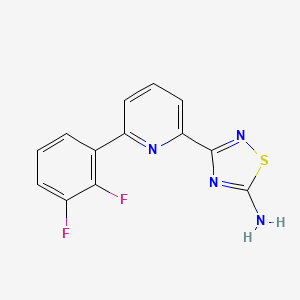
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
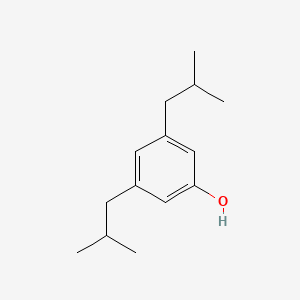
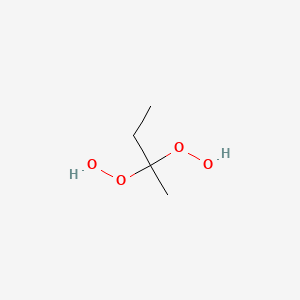
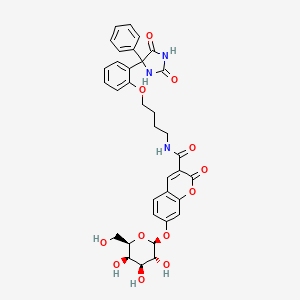
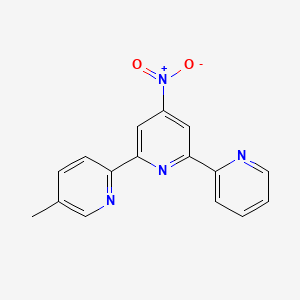
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
